![molecular formula C5H12ClNO2S B1585723 S-Methyl-L-cysteine methyl ester hydrochloride CAS No. 34017-27-1](/img/structure/B1585723.png)
S-Methyl-L-cysteine methyl ester hydrochloride
Overview
Description
“S-Methyl-L-cysteine methyl ester hydrochloride” is a biochemical compound that is used in the synthesis of peptides . It is also known by other names such as “®-Cysteine methyl ester hydrochloride” and "Methyl ®-2-amino-3-mercaptopropanoate hydrochloride" . It is a white powder with a sulfur-like odor .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This compound is also used in the preparation of thiazolidine-4-carboxylates with carbonyl compounds .Molecular Structure Analysis
The linear formula of “this compound” is HSCH2CH(NH2)COOCH3 · HCl . Its molecular weight is 171.65 . The SMILES string representation is Cl[H].COC(=O)C@@HCS .Chemical Reactions Analysis
“this compound” is used in solution phase peptide synthesis . It has been shown to inhibit the binding of ethynylestradiol metabolites to protein and nucleic acids .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has an optical activity of [α]20/D −1.8°, c = 10 in methanol . It has a melting point of 142°C (dec.) (lit.) . It is soluble in water and ethanol .Scientific Research Applications
Surface-Enhanced Raman Spectroscopy
- Application in Explosive Detection : L-cysteine methyl ester hydrochloride has been used to modify silver nanoparticles for the detection of 2,4-dinitroanisole (DNAN), a less-sensitive explosive than TNT. This application utilizes the surface-enhanced Raman scattering (SERS) spectroscopy technique. The modification with L-cysteine methyl ester hydrochloride significantly improves the sensitivity of DNAN detection in various water samples (Xu et al., 2011).
Molecular Recognition and Transport
- Extraction and Transport of Amino Acids : Hemicucurbiturils, when used with L-cysteine methyl ester hydrochloride, exhibit notable extraction capabilities for amino acids from aqueous solutions. This study highlights the potential use of L-cysteine methyl ester hydrochloride in selective transport and extraction of specific amino acids (Cucolea et al., 2016).
Complex Formation with Metals
- Interaction with Palladium and Mercury : Research indicates that S-methyl-l-cysteine can form complexes with palladium and mercury. These complexes are significant in understanding the interaction between amino acids and metals, which can have implications in bioinorganic chemistry and environmental studies (Shehata et al., 2008; Neville & Berlin, 1973).
Oxidation and Thermodynamics
- Study of Oxidation in Solvents : Investigations into the oxidation-mediated reactions of L-cysteine and its esters in dimethyl sulfoxide have provided insights into the thermodynamic parameters of these processes. This is particularly relevant for designing molecular models based on cysteine (Dougherty et al., 2017).
Corrosion Inhibition
- Use in Corrosion Inhibition : L-cysteine methyl ester hydrochloride has been evaluated as a corrosion inhibitor for carbon steel in phosphoric acid solutions. The study reveals that it acts as a mixed-type inhibitor, providing a novel approach for corrosion prevention (Zarrok et al., 2014).
Mechanism of Action
Target of Action
S-Methyl-L-cysteine methyl ester hydrochloride, also known as Methyl S-methyl-L-cysteinate hydrochloride, primarily targets the methionine sulfoxide reductase A (MSRA) system . MSRA is a catalytic antioxidant system that plays a crucial role in managing oxidative stress in cells .
Mode of Action
This compound interacts with its target, the MSRA system, by serving as a substrate . This interaction enhances the efficacy of the MSRA system, leading to increased resistance to oxidative stress .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the antioxidant pathway mediated by the MSRA system . By providing additional substrate for this system, this compound enhances the system’s ability to manage oxidative stress . The downstream effects of this action include increased cellular resistance to oxidative damage, which can have significant implications for cell health and longevity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced resistance to oxidative stress . By boosting the efficacy of the MSRA system, this compound helps cells better manage oxidative damage, potentially improving cell health and longevity .
Safety and Hazards
Future Directions
“S-Methyl-L-cysteine methyl ester hydrochloride” has been examined as a chelating agent . It has also been used in the synthesis of gold nanoparticles . These nanoparticles have shown high colloidal stability in a pH range of 3 to 11 . Cytotoxicity assays in mouse leukocytes demonstrated the safety of these nanoparticles . These encouraging results open the way to explore the biological application potential of these systems with the perspective of their possible application in vaccinology .
properties
IUPAC Name |
methyl (2R)-2-amino-3-methylsulfanylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOBCPSLMYVDBX-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376764 | |
Record name | Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34017-27-1 | |
Record name | Methyl S-methyl-L-cysteinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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